5-Amino-2-bromophenol
Overview
Description
5-Amino-2-bromophenol: is an organic compound with the molecular formula C6H6BrNO . It is a derivative of phenol, where the hydroxyl group is substituted at the second position and an amino group is substituted at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Scientific Research Applications
Chemistry:
5-Amino-2-bromophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .
Biology:
In biological research, this compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways .
Medicine:
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
Bromophenol derivatives have shown potent cytotoxicity against various cancer cell lines . They have also demonstrated moderate inhibitory activity against protein tyrosine kinase (PTK), an enzyme that plays a crucial role in many cellular processes .
Cellular Effects
Bromophenol derivatives, including 5-Amino-2-bromophenol, have shown significant cellular effects. They have demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents
Molecular Mechanism
Bromophenol derivatives have shown to inhibit protein tyrosine kinase (PTK), which could be a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-2-bromophenol can be achieved through several methods. One common method involves the bromination of 2-Aminophenol. The reaction typically uses bromine in an aqueous medium or an organic solvent like chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-bromophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2-Amino-5-bromophenol
- 4-Amino-2-bromophenol
- 2-Bromo-4-hydroxyaniline
- 3-Bromo-4-hydroxyaniline
Comparison:
5-Amino-2-bromophenol is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-amino-2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWKTHGCIITRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435981 | |
Record name | 5-amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55120-56-4 | |
Record name | 5-amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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